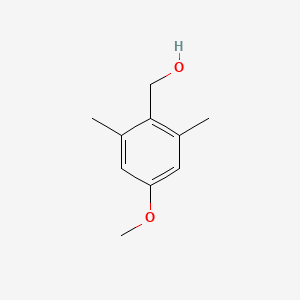

(4-Methoxy-2,6-dimethylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

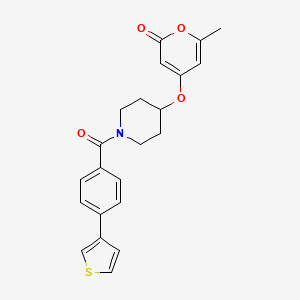

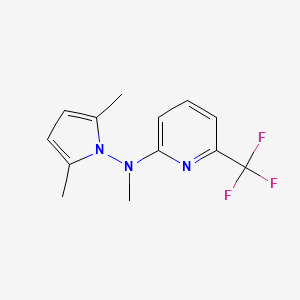

“(4-Methoxy-2,6-dimethylphenyl)methanol” is an organic compound with the CAS Number: 61000-21-3 . It has a molecular weight of 166.22 and is a solid at room temperature . The IUPAC name for this compound is the same as its common name .

Molecular Structure Analysis

The InChI code for “(4-Methoxy-2,6-dimethylphenyl)methanol” is1S/C10H14O2/c1-7-4-9 (12-3)5-8 (2)10 (7)6-11/h4-5,11H,6H2,1-3H3 . This indicates that the compound has a methoxy group at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring. The methanol group is attached to the phenyl ring. Physical And Chemical Properties Analysis

“(4-Methoxy-2,6-dimethylphenyl)methanol” is a solid at room temperature . The storage temperature for this compound is 2-8°C .科学的研究の応用

Catalysis and Surface Chemistry

Methanol plays a crucial role in studying surface sites of metal oxide catalysts. The interaction of methanol with ceria nanocrystals helps in understanding surface chemistry and reactivity. This application is exemplified in the adsorption and desorption processes of methanol on ceria surfaces, providing insights into the nature of surface sites and defect sites on different ceria nanoshapes (Wu et al., 2012).

Chemical Synthesis and Reactions

Methanol is involved in the formation of methoxy species in chemical reactions, as seen in studies of methanol and dimethyl ether in ZSM-5. The reaction of methanol with internal acidic hydroxyl groups leads to the formation of methoxy species, which play a role in hydrocarbon formation (Forester & Howe, 1987). Similarly, methanol is used as a methyl group source in the one-step synthesis of 2,6-dimethylphenol from methanol and cyclohexanol (Wang et al., 1995).

Photoreactions and Organic Chemistry

The photochemistry of chlorophenol and chloroanisole in methanol leads to the generation of 4-hydroxy- and 4-methoxyphenyl cations, which can add to pi nucleophiles, demonstrating the utility of methanol in photoreactions and organic synthesis (Protti et al., 2004).

Electrochemical Studies and Synthesis

Electrochemical oxidation of catechol and 4-methylcatechol in methanol has been studied, indicating methoxylation reactions and the synthesis of specific benzoquinones. This highlights methanol's role in electro-organic synthesis (Nematollahi & Golabi, 1996).

Catalysis and Chemical Reactions

Methanol conversion on catalyst surfaces like Au/TiO2 demonstrates its role in various catalytic processes. The study of methanol adsorption and reaction on these catalysts contributes to understanding the fundamental surface reactions and catalytic pathways (Nuhu et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

特性

IUPAC Name |

(4-methoxy-2,6-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFZSVVENFIKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-2,6-dimethylphenyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)